1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a planar five-membered ring containing nitrogen and sulfur atoms. Its structure includes a tetrahydrofuran (THF) substituent at the 5-position of the thiadiazole ring and a 1-methylindole-5-carboxamide group linked via an imine bond. The (2E)-configuration of the imine functionality is critical for its molecular interactions and stability .
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-20-7-6-10-9-11(4-5-12(10)20)14(21)17-16-19-18-15(23-16)13-3-2-8-22-13/h4-7,9,13H,2-3,8H2,1H3,(H,17,19,21) |
InChI Key |
JVMRVSKZAHIMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole-5-carboxamide precursor, followed by the introduction of the thiadiazole ring through cyclization reactions. The tetrahydrofuran moiety is then incorporated via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Indole | A bicyclic structure known for various biological activities. |
| Thiadiazole | A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial properties. |
| Tetrahydrofuran | A cyclic ether that enhances solubility and bioavailability. |
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antibacterial properties. For instance, studies have shown that related thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The incorporation of the tetrahydrofuran moiety may enhance the solubility and permeability of the compound, potentially improving its efficacy against resistant bacterial strains .
Anticancer Potential
Indole derivatives are widely recognized for their anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study: Synthesis and Testing
A notable case study involved synthesizing related indole-thiadiazole hybrids and evaluating their biological activity. Researchers synthesized these compounds through multi-step reactions, including cyclization and functionalization processes. The resulting compounds were tested against several cancer cell lines, revealing promising results in terms of growth inhibition .
Safety and Efficacy
Safety profiles are crucial for any new pharmaceutical agent. Studies assessing the toxicity of similar compounds have shown variable outcomes depending on the chemical structure and dosage. Ongoing research aims to establish a comprehensive safety profile for this compound through preclinical trials.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
Key structural analogs differ in substituents on the thiadiazole ring and adjacent moieties, significantly influencing their physical and chemical behaviors.
*Estimated based on structural similarity to ; †Calculated from molecular formula; ‡Decomposition temperature.
Key Observations:
- Substituent Effects : The THF group in the target compound enhances hydrophilicity compared to phenyl or acetyl substituents in analogs .
- Melting Points : Analogs with rigid aromatic systems (e.g., coumarin in ) exhibit higher melting points (>200°C), while flexible substituents (e.g., THF) likely reduce crystallinity, as seen in .
Biological Activity
1-Methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide (hereafter referred to as compound 1) is a novel compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of compound 1, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure incorporates a thiadiazole moiety and an indole ring, both of which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole and indole scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown potent activity against various cancer cell lines. A study highlighted the antiproliferative effects of related imidazo[2,1-b][1,3,4]thiadiazole derivatives against pancreatic ductal adenocarcinoma (PDAC) cells, demonstrating IC50 values ranging from 5.11 to 10.8 µM .
Table 1 summarizes the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazo[2,1-b][1,3,4]thiadiazole derivative | SUIT-2 | 5.11 | |
| Thiadiazole derivative | Capan-1 | 10.8 | |
| Compound from Liu et al. | SMMC-7721 | <15 |
Antimicrobial Activity
The biological activity of compound 1 also extends to antimicrobial properties. Thiadiazole derivatives have been extensively studied for their antibacterial effects against a range of pathogens. A review indicated that thiadiazoles exhibit moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .
Moreover, a specific study evaluated the antibacterial activity of various thiadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, showing promising results that warrant further exploration .
Case Studies
Several case studies have focused on the synthesis and evaluation of thiadiazole-based compounds similar to compound 1:
- Liu et al. (2020) synthesized a series of new 1,3,4-thiadiazole analogues and tested their anti-proliferative activities using the CCK-8 method. The most active compounds demonstrated significant inhibition against various cancer cell lines including A549 and HeLa .
- Patel et al. (2020) reported on the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with notable cytotoxicity against PDAC cells. Their findings support the potential for these compounds as leads in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
